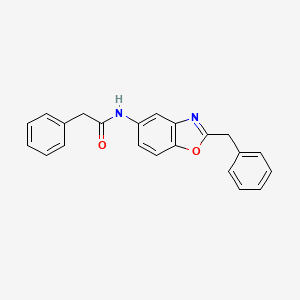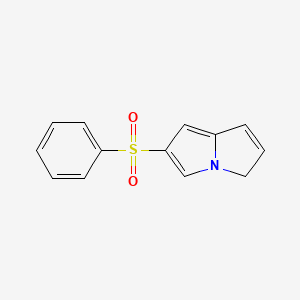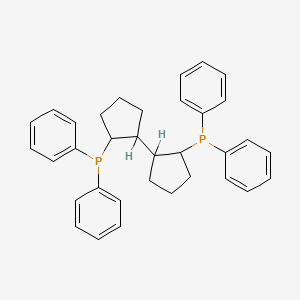
2,2'-Bis(diphenylphosphino)-1,1'-bi(cyclopentane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis(diphenylphosphino)-1,1’-bi(cyclopentane) is a bidentate ligand commonly used in coordination chemistry. This compound is known for its ability to form stable complexes with various transition metals, making it a valuable tool in catalysis and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(diphenylphosphino)-1,1’-bi(cyclopentane) typically involves the reaction of diphenylphosphine with 1,1’-bi(cyclopentane) under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, facilitating its nucleophilic attack on the 1,1’-bi(cyclopentane).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(diphenylphosphino)-1,1’-bi(cyclopentane) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The ligand can participate in substitution reactions where one or both of the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
2,2’-Bis(diphenylphosphino)-1,1’-bi(cyclopentane) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes for catalysis.
Biology: The compound is used in the study of enzyme models and metalloproteins.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2,2’-Bis(diphenylphosphino)-1,1’-bi(cyclopentane) exerts its effects involves the formation of stable complexes with transition metals. The phosphine groups coordinate to the metal center, stabilizing it and facilitating various catalytic processes. The molecular targets include metal ions such as palladium, platinum, and rhodium, which are commonly used in catalysis.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl
- 1,2-Bis(diphenylphosphino)ethane
- 2,2’-Bis(diphenylphosphino)-1,1’-biphenyl
Uniqueness
2,2’-Bis(diphenylphosphino)-1,1’-bi(cyclopentane) is unique due to its cyclopentane backbone, which provides a different steric environment compared to other similar compounds. This unique structure can lead to different reactivity and selectivity in catalytic processes, making it a valuable ligand in various applications.
Properties
Molecular Formula |
C34H36P2 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
[2-(2-diphenylphosphanylcyclopentyl)cyclopentyl]-diphenylphosphane |
InChI |
InChI=1S/C34H36P2/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-23-31(33)32-24-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-12,15-22,31-34H,13-14,23-26H2 |
InChI Key |
UKCDADXCAXXBGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4CCCC4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate](/img/structure/B12893034.png)

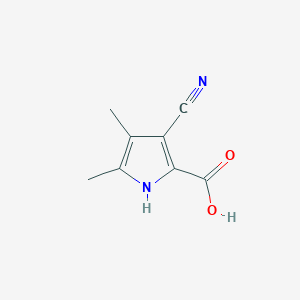
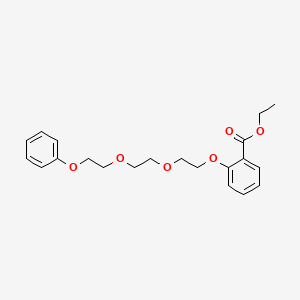
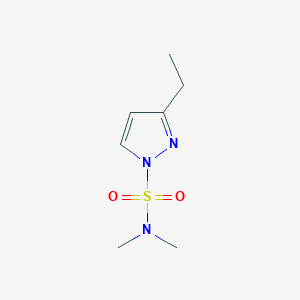


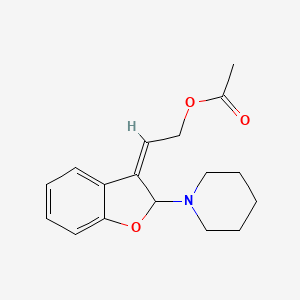
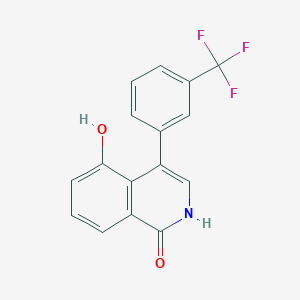
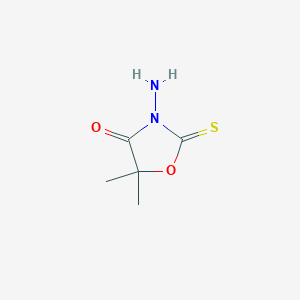
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B12893086.png)
![3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12893089.png)
